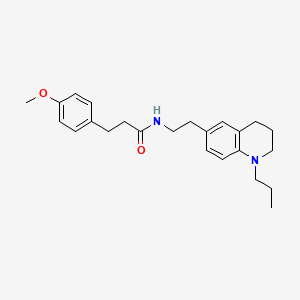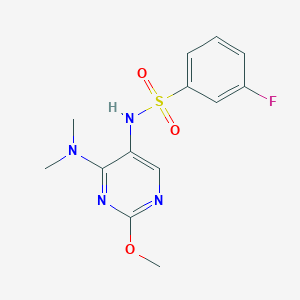
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dimethylaminopyridine (DMAP) is a derivative of pyridine and is more basic than pyridine due to the resonance stabilization from the NMe2 substituent . It’s a white solid and is a useful nucleophilic catalyst for a variety of reactions .
Synthesis Analysis
DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .Molecular Structure Analysis
The molecular structure of DMAP was confirmed by single-crystal X-ray diffraction (SXRD) techniques .Chemical Reactions Analysis
DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .Physical And Chemical Properties Analysis
DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg. Its acidity (pKa) is 9.6 in water, 17.95 (pKa of conjugate acid in acetonitrile) .Applications De Recherche Scientifique
Improved Therapeutic Efficacy and Reduced Toxicity
Research has concentrated on enhancing the therapeutic effectiveness of 5-FU, a core component in treating a range of solid tumors, including colorectal and breast cancers. Fluoropyrimidines like capecitabine, UFT (ftorafur plus uracil), and S-1 (tegafur plus gimeracil and oteracil) are designed as prodrugs of 5-FU to increase its antitumor activity while aiming to minimize associated toxicities. These compounds undergo metabolic activation within the body, selectively targeting cancer cells and sparing healthy tissues, thus potentially offering a more favorable toxicity profile compared to 5-FU itself. The goal is to achieve more effective cancer treatment outcomes with fewer adverse effects, leveraging the unique pharmacological properties of these prodrugs (Malet-Martino & Martino, 2002), (Maehara, 2003).
Enhanced Drug Delivery Systems
The development of novel drug delivery systems, including those for N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-fluorobenzenesulfonamide, focuses on improving the bioavailability and pharmacokinetics of anticancer agents. By optimizing how these drugs are absorbed, distributed, metabolized, and excreted, researchers aim to enhance their efficacy against cancer cells. This involves sophisticated formulations that can directly target tumor tissues, potentially leading to improved therapeutic outcomes and reduced risk of systemic toxicity. The synthesis and characterization of related compounds underscore the significance of aminobenzenesulfonamide derivatives in pharmaceutical development, offering insights into creating more effective and less toxic therapeutic options for cancer treatment (Kaneda, 2020).
Pharmacogenetic Considerations
Pharmacogenetics plays a crucial role in tailoring cancer chemotherapy to individual patient genetic profiles, potentially relevant to the use and study of N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-fluorobenzenesulfonamide. By understanding genetic variations that affect drug metabolism—particularly those influencing enzymes like dihydropyrimidine dehydrogenase (DPD), crucial for metabolizing fluoropyrimidines—clinicians can personalize treatment plans to minimize toxicity and improve efficacy. This approach underscores the importance of genetic testing and biomarker identification in optimizing cancer treatment regimens and highlights the ongoing need for research in this area to fully realize the benefits of personalized medicine (Falvella et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O3S/c1-18(2)12-11(8-15-13(16-12)21-3)17-22(19,20)10-6-4-5-9(14)7-10/h4-8,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDLBJOCAIIHKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=CC=CC(=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)-3-fluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

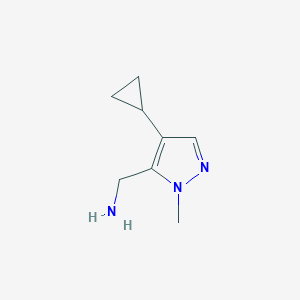
![8-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2871449.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2871450.png)
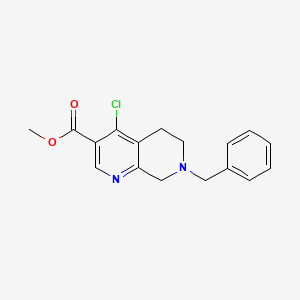
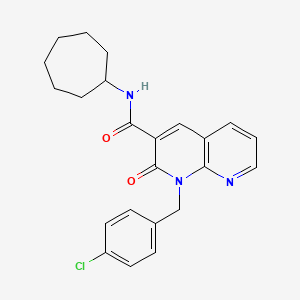

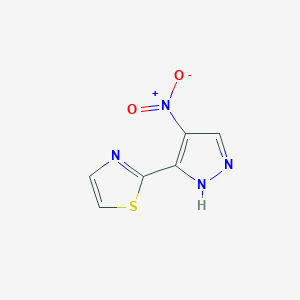
![4-fluoro-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2871459.png)
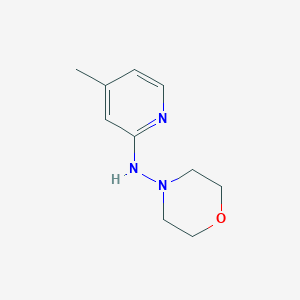
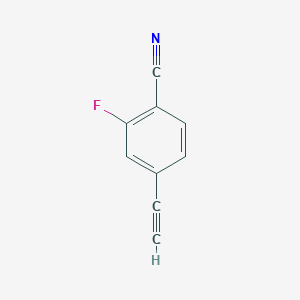
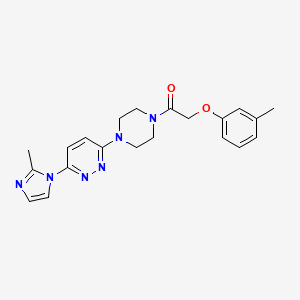
![(E)-methyl 2-(2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2871467.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2871469.png)
